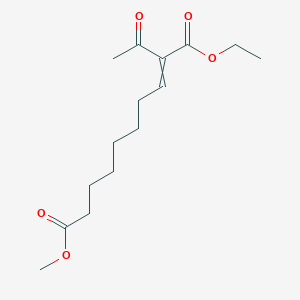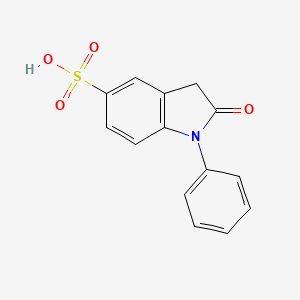
2-oxo-1-phenyl-3H-indole-5-sulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-1-phenyl-3H-indole-5-sulfonic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a phenyl group, an oxo group, and a sulfonic acid group attached to the indole core. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1-phenyl-3H-indole-5-sulfonic acid typically involves multistep reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The sulfonation of the indole ring can be achieved using sulfonating agents such as sulfuric acid or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-1-phenyl-3H-indole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxyl derivatives, and various substituted indoles. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
2-oxo-1-phenyl-3H-indole-5-sulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-oxo-1-phenyl-3H-indole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its sulfonic acid group can interact with amino acid residues in proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-phenylindole-5-sulfonic acid
- Indole-3-acetic acid
- Indole-2-carboxylic acid
Uniqueness
2-oxo-1-phenyl-3H-indole-5-sulfonic acid is unique due to the presence of the oxo group, which imparts distinct chemical reactivity compared to other indole derivatives. This makes it a valuable compound for specific applications where such reactivity is desired .
Propriétés
Numéro CAS |
112405-28-4 |
|---|---|
Formule moléculaire |
C14H11NO4S |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
2-oxo-1-phenyl-3H-indole-5-sulfonic acid |
InChI |
InChI=1S/C14H11NO4S/c16-14-9-10-8-12(20(17,18)19)6-7-13(10)15(14)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19) |
Clé InChI |
ORBANUOCCBGXJF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)S(=O)(=O)O)N(C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


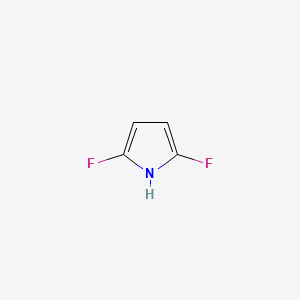


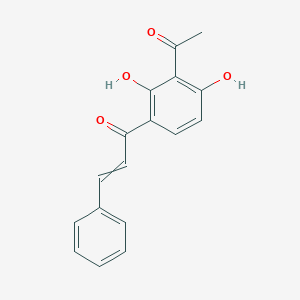


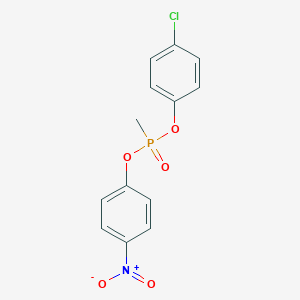
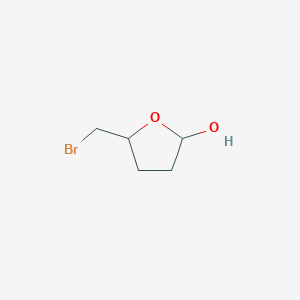

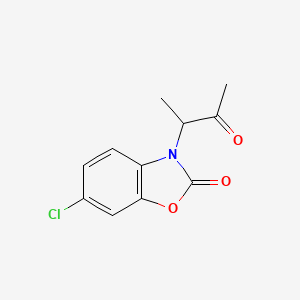
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
